2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride

Catalog No.
S14163694
CAS No.
M.F
C8H17ClO4S
M. Wt
244.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride

Product Name

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride

IUPAC Name

2-(2-butan-2-yloxyethoxy)ethanesulfonyl chloride

Molecular Formula

C8H17ClO4S

Molecular Weight

244.74 g/mol

InChI

InChI=1S/C8H17ClO4S/c1-3-8(2)13-5-4-12-6-7-14(9,10)11/h8H,3-7H2,1-2H3

InChI Key

DVSZDZMZSLPXMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCOCCS(=O)(=O)Cl

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a sulfonyl group attached to a hydrocarbon chain that includes ether functionalities. This compound features a sulfonyl chloride functional group, which is known for its reactivity and utility in various chemical transformations. The structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₈ClO₃S
  • CAS Number: Not explicitly provided in the search results, but it can be derived from its IUPAC name.

The compound is used in organic synthesis due to the electrophilic nature of the sulfonyl chloride group, which can react with nucleophiles to form sulfonamides or other derivatives.

The reactivity of 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride primarily stems from its sulfonyl chloride group. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, leading to the formation of sulfonamides or ethers.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
  • Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamide derivatives, which are important in medicinal chemistry.

While specific biological activity data for 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride is limited, compounds containing sulfonyl groups often exhibit significant biological properties. For instance, some sulfonamides are known for their antibacterial properties. The biological activity may depend on the substituents on the ethyl chain and their interactions with biological targets.

The synthesis of 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride typically involves several steps:

  • Preparation of Ether: The initial step may involve the reaction of sec-butyl alcohol with ethylene oxide to form the ether moiety.
  • Sulfonation: The ether can then be treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
  • Chlorination: Finally, chlorination can be performed to convert the resulting compound into its corresponding sulfonyl chloride.

Each step requires careful control of reaction conditions to ensure high yields and purity.

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride finds applications in:

  • Organic Synthesis: As a reagent for synthesizing sulfonamides and other derivatives.
  • Pharmaceutical Chemistry: Potentially as an intermediate in drug development processes.
  • Chemical Research: Used in studies involving sulfonate chemistry and related fields.

Interaction studies involving 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride focus on its reactivity with various nucleophiles. These studies help understand how this compound interacts with biological molecules or other chemical entities.

  • Nucleophile Reactivity: Investigations into how different nucleophiles (amines, alcohols) react with the compound provide insights into its potential applications in drug design.
  • Mechanistic Studies: Understanding the mechanism of nucleophilic attack on the sulfonyl group can inform the design of more effective reagents.

Several compounds share structural similarities with 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Ethanesulfonyl ChlorideSulfonic acid derivativeSimple structure; widely used as a reagent
4-Methylbenzenesulfonyl ChlorideAromatic ring with a sulfonyl groupIncreased stability due to aromaticity
3-Chloropropanesulfonic AcidAliphatic chain with a sulfonic acidSolubility differences due to chain length

Uniqueness of 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride:
This compound's unique feature lies in its ether functionality combined with a sulfonyl chloride group, which may enhance solubility and reactivity compared to simpler analogs. Its specific structure allows for diverse synthetic applications that may not be achievable with other similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

244.0536079 g/mol

Monoisotopic Mass

244.0536079 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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